molecular formula C9H17N3OS2 B13805807 (1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate CAS No. 82846-54-6

(1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate

Cat. No.: B13805807
CAS No.: 82846-54-6
M. Wt: 247.4 g/mol
InChI Key: DCEAHLIVXZOPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate is a chemical compound that belongs to the class of nitrosamines It is characterized by the presence of a nitroso group attached to a pyrrolidine ring, which is further connected to a diethylcarbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate typically involves the reaction of pyrrolidine derivatives with nitrosating agents. One common method includes the nitrosation of pyrrolidine-2-carbaldehyde followed by the introduction of the diethylcarbamodithioate group. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

(1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce nitroso and carbamodithioate groups into other molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-Nitrosopyrrolidine: A related compound with a similar nitroso group attached to a pyrrolidine ring.

    N-Nitrosodiethylamine: Another nitrosamine with a diethylamine group instead of the carbamodithioate moiety.

Uniqueness

(1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate is unique due to the presence of both the nitroso and carbamodithioate groups, which confer distinct chemical reactivity and potential applications compared to other nitrosamines. Its specific structure allows for unique interactions with biological targets and diverse chemical transformations.

Properties

CAS No.

82846-54-6

Molecular Formula

C9H17N3OS2

Molecular Weight

247.4 g/mol

IUPAC Name

(1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate

InChI

InChI=1S/C9H17N3OS2/c1-3-11(4-2)9(14)15-8-6-5-7-12(8)10-13/h8H,3-7H2,1-2H3

InChI Key

DCEAHLIVXZOPKQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SC1CCCN1N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.